[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is a chemical compound characterized by the presence of a pentafluorophenyl group attached to an oxazole ring, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol typically involves the reaction of pentafluorobenzene with suitable oxazole precursors under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
[3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the methanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted oxazole derivatives, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its fluorinated phenyl group enhances its stability and allows for the tracking of its behavior in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, making it a candidate for drug development and therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pentafluorophenyl group enhances its binding affinity to these targets, while the oxazole ring facilitates its incorporation into biological systems. The compound may modulate enzymatic activity or receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- [3-(Trifluoromethyl)-1,2-oxazol-5-yl]methanol
- [3-(Difluorophenyl)-1,2-oxazol-5-yl]methanol
- [3-(Fluorophenyl)-1,2-oxazol-5-yl]methanol
Uniqueness
Compared to similar compounds, [3-(Pentafluorophenyl)-1,2-oxazol-5-yl]methanol is unique due to the presence of the pentafluorophenyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
CAS No. |
834894-27-8 |
---|---|
Molecular Formula |
C10H4F5NO2 |
Molecular Weight |
265.14 g/mol |
IUPAC Name |
[3-(2,3,4,5,6-pentafluorophenyl)-1,2-oxazol-5-yl]methanol |
InChI |
InChI=1S/C10H4F5NO2/c11-6-5(4-1-3(2-17)18-16-4)7(12)9(14)10(15)8(6)13/h1,17H,2H2 |
InChI Key |
JGCUGMFQIDBQKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(ON=C1C2=C(C(=C(C(=C2F)F)F)F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.